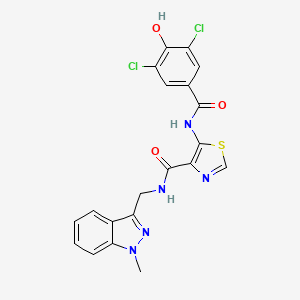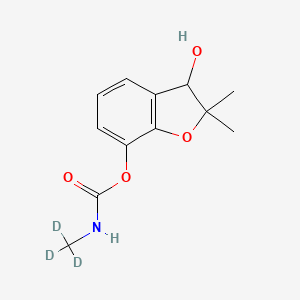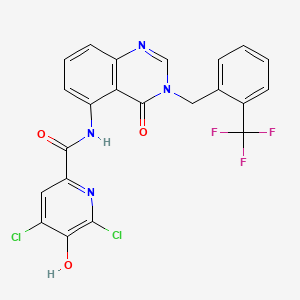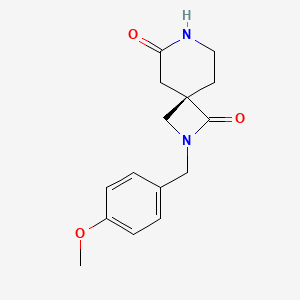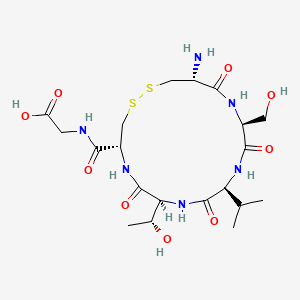
Thrombospondin (TSP-1)-derived CD36 binding motif
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thrombospondin-1 (TSP-1) is a multifunctional glycoprotein that plays a crucial role in various biological processes, including angiogenesis, wound healing, and inflammation. The CD36 binding motif derived from Thrombospondin-1 is a specific sequence within the protein that interacts with the CD36 receptor, a multiligand scavenger receptor expressed on the surface of various cell types, including platelets, endothelial cells, and mononuclear phagocytes . This interaction is known to inhibit angiogenesis and promote apoptosis in endothelial cells, making it a significant target for therapeutic interventions in diseases such as cancer and cardiovascular disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of the Thrombospondin-1-derived CD36 binding motif typically involves recombinant DNA technology. The gene encoding the specific binding motif is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to express the protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods
For large-scale production, bioreactors are employed to culture the host cells expressing the Thrombospondin-1-derived CD36 binding motif. The protein is harvested from the culture medium and purified using industrial-scale chromatography systems. The purified protein undergoes rigorous quality control tests to ensure its purity and biological activity before being formulated into therapeutic products .
Analyse Des Réactions Chimiques
Types of Reactions
The Thrombospondin-1-derived CD36 binding motif primarily undergoes protein-protein interactions rather than traditional chemical reactions. it can be involved in phosphorylation and dephosphorylation reactions when interacting with cellular signaling pathways .
Common Reagents and Conditions
The common reagents used in the study of Thrombospondin-1-derived CD36 binding motif interactions include antibodies specific to CD36, vascular endothelial growth factor receptor 2 (VEGFR2), and Src homology 2 domain-containing protein tyrosine phosphatase (SHP-1). These interactions are typically studied under physiological conditions using cell culture systems .
Major Products Formed
The major products formed from the interactions of the Thrombospondin-1-derived CD36 binding motif include the inhibition of VEGFR2 phosphorylation and the recruitment of SHP-1 to the CD36-VEGFR2 complex, leading to the suppression of angiogenic signaling pathways .
Applications De Recherche Scientifique
The Thrombospondin-1-derived CD36 binding motif has a wide range of scientific research applications:
Chemistry: It is used as a model system to study protein-protein interactions and the effects of post-translational modifications on protein function
Biology: It plays a crucial role in understanding the mechanisms of angiogenesis and apoptosis in endothelial cells
Medicine: The motif is a potential therapeutic target for anti-angiogenic therapies in cancer and cardiovascular diseases
Industry: It is used in the development of diagnostic assays and therapeutic agents targeting angiogenesis-related disorders
Mécanisme D'action
The Thrombospondin-1-derived CD36 binding motif exerts its effects by binding to the CD36 receptor on the surface of endothelial cells. This interaction recruits SHP-1 to the CD36-VEGFR2 complex, leading to the dephosphorylation of VEGFR2 and the inhibition of VEGF-induced angiogenic signaling . The suppression of VEGFR2 phosphorylation results in reduced endothelial cell proliferation, migration, and tube formation, ultimately promoting apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thrombospondin-2 (TSP-2): Another member of the thrombospondin family that also interacts with CD36 and exhibits anti-angiogenic properties
Angiostatin: A fragment of plasminogen that inhibits angiogenesis by binding to integrins and other receptors on endothelial cells
Endostatin: A fragment of collagen XVIII that inhibits endothelial cell proliferation and angiogenesis
Uniqueness
The Thrombospondin-1-derived CD36 binding motif is unique in its ability to specifically recruit SHP-1 to the CD36-VEGFR2 complex, leading to the targeted inhibition of VEGFR2 phosphorylation and angiogenic signaling . This specific mechanism of action distinguishes it from other anti-angiogenic compounds, making it a valuable target for therapeutic interventions .
Propriétés
Formule moléculaire |
C20H34N6O9S2 |
|---|---|
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
2-[[(4R,7S,10S,13S,16R)-16-amino-7-[(1R)-1-hydroxyethyl]-13-(hydroxymethyl)-6,9,12,15-tetraoxo-10-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C20H34N6O9S2/c1-8(2)14-19(34)26-15(9(3)28)20(35)24-12(17(32)22-4-13(29)30)7-37-36-6-10(21)16(31)23-11(5-27)18(33)25-14/h8-12,14-15,27-28H,4-7,21H2,1-3H3,(H,22,32)(H,23,31)(H,24,35)(H,25,33)(H,26,34)(H,29,30)/t9-,10+,11+,12+,14+,15+/m1/s1 |
Clé InChI |
BKKZTICNTWDYCN-YLHZTVIJSA-N |
SMILES isomérique |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CO)N)C(=O)NCC(=O)O)O |
SMILES canonique |
CC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CO)N)C(=O)NCC(=O)O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12374547.png)
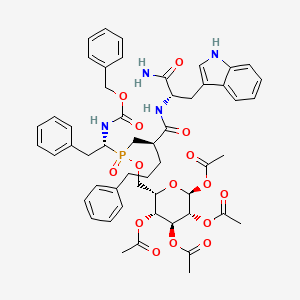
![(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12374560.png)
![(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B12374567.png)
![(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide](/img/structure/B12374572.png)
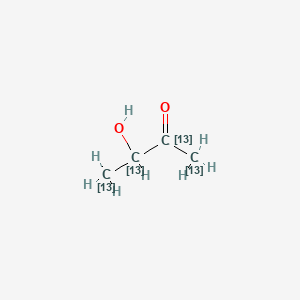
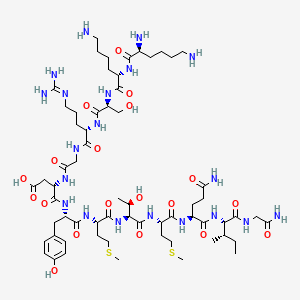

![[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12374601.png)
